![molecular formula C23H17N3S B2728349 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole CAS No. 1414661-83-8](/img/structure/B2728349.png)

2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

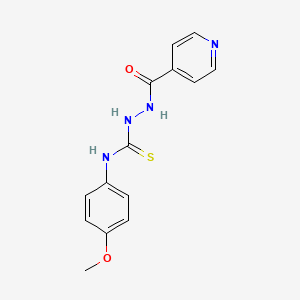

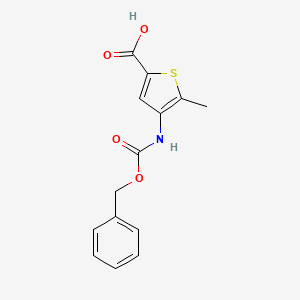

- 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole is a heterocyclic compound with a fused thiazole and benzimidazole ring system.

- It contains a thiazole core (5-membered ring with sulfur and nitrogen atoms) and a benzimidazole moiety (fused benzene and imidazole ring).

Synthesis Analysis

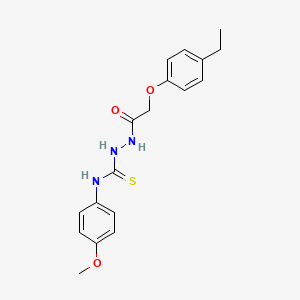

- The synthesis of this compound involves the reaction of an aromatic aldehyde with o-phenylenediamine.

- In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is obtained.

- In the absence of sulfur, quinoxaline is formed in 1,4-dioxane.

Molecular Structure Analysis

- The molecular structure consists of a thiazole ring fused with a benzimidazole ring.

- The compound exhibits both acidic and basic properties due to the presence of two nitrogen atoms.

- It is a white or colorless solid, highly soluble in water and polar solvents.

Chemical Reactions Analysis

- Further chemical reactions and functional group modifications can be explored to enhance its properties.

Physical And Chemical Properties Analysis

- Melting Point : Not specified.

- Solubility : Highly soluble in water and polar solvents.

- Spectral Data : IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy.

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

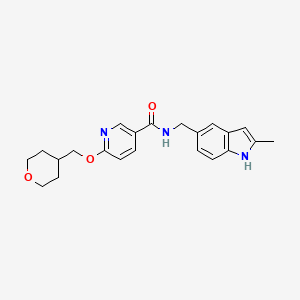

2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole is a compound that belongs to a class of chemicals that have been the focus of various synthetic strategies due to their potential biological and chemical properties. Research on similar compounds has led to the development of novel synthetic methods for fused imidazoles and related heterocyclic compounds, highlighting the versatility and reactivity of these chemical frameworks in forming complex and biologically relevant structures (Molina, Lorenzo, & Aller, 1989). These synthetic approaches not only offer a pathway for creating diverse molecular architectures but also provide a foundation for further exploration of the chemical space around benzothiazole derivatives.

Antitumor and Antiviral Properties

Compounds structurally related to 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole have demonstrated promising antitumor and antiviral activities. For instance, benzothiazole derivatives have been identified as potent antitumor agents, showing significant activity against various cancer cell lines. This activity is attributed to their ability to interfere with specific cellular processes critical for cancer cell survival (Bradshaw et al., 2002). Furthermore, novel benzimidazole-based heterocycles have been reported to exhibit broad-spectrum antiviral properties, targeting multiple viral enzymes and offering a new avenue for antiviral drug development (Eldebss, Farag, Abdulla, & Arafa, 2015).

Antimicrobial and Anti-inflammatory Activities

Additionally, benzothiazole and benzimidazole derivatives have shown significant antimicrobial and anti-inflammatory activities. These compounds, through various synthetic modifications, have been tailored to enhance their bioactivity, demonstrating the potential for developing new therapeutic agents against bacterial infections and inflammatory conditions (Darekar, Karale, Akolkar, & Burungale, 2020). The exploration of these chemical entities in drug discovery programs underscores the importance of heterocyclic compounds in medicinal chemistry and pharmacology.

Safety And Hazards

- No specific safety information is available for this compound.

- Always handle chemicals with proper precautions and follow safety guidelines.

Orientations Futures

- Investigate its pharmacological activities, including antitumor potential.

- Explore modifications to improve its drug-like properties.

Please note that additional research and experimental data are necessary to fully understand the compound’s properties and potential applications. 🌟

Propriétés

IUPAC Name |

2-[3-(1H-benzimidazol-2-yl)phenyl]-5-methyl-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3S/c1-15-21(16-8-3-2-4-9-16)26-23(27-15)18-11-7-10-17(14-18)22-24-19-12-5-6-13-20(19)25-22/h2-14H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOPGTVJHYKAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2728271.png)

![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2728279.png)

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728281.png)

![1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2728285.png)

![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2728286.png)

![Ethyl 5-(2,6-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728287.png)

![tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2728288.png)